

A Comparative Spectroscopic Analysis of 2,6-Dimethylphenol and Its Derivatives

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This guide provides a detailed spectroscopic comparison of **2,6-Dimethylphenol** and its derivatives, offering valuable data for researchers, scientists, and professionals in drug development. The analysis focuses on key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2,6-Dimethylphenol** and two representative derivatives: **2,6-Dimethoxyphenol** and **4,4'-Methylenebis**(**2,6-dimethylphenol**). This data is essential for the identification and characterization of these compounds.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)



Compoun d	Ar-H	-ОН	-СН₃	-ОСН₃	-CH ₂ -	Solvent
2,6- Dimethylph enol	6.7-7.0 (m, 3H)	~4.6 (s, 1H)	2.25 (s, 6H)	-	-	CDCl₃
2,6- Dimethoxy phenol[1]	6.6-7.1 (m, 3H)	~5.7 (s, 1H)	-	3.89 (s, 6H)	-	CDCl₃
4,4'- Methylene bis(2,6- dimethylph enol)[2]	6.95 (s, 4H)	~4.7 (s, 2H)	2.23 (s, 12H)	-	3.82 (s, 2H)	CDCl₃

Table 2: ^{13}C NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compo und	C-O	Aromati c C	Aromati c C-H	-СН₃	-ОСН₃	-CH ₂ -	Solvent
2,6- Dimethyl phenol[3]	151.8	128.7, 121.0	128.7, 121.0	16.2	-	-	CDCl₃
2,6- Dimethox yphenol[4]	147.5	135.2	124.0, 104.8	-	56.3	-	CDCl₃
4,4'- Methylen ebis(2,6- dimethylp henol)	151.0	130.1, 128.5	128.5	16.5	-	40.8	CDCl₃

Table 3: IR Spectroscopic Data (Wavenumber in cm⁻¹)



Compound	O-H Stretch	C-H Stretch (Aromatic)	C-H Stretch (Aliphatic)	C=C Stretch (Aromatic)	C-O Stretch
2,6- Dimethylphen ol[5][6]	3600-3200 (broad)	~3050	2950-2850	1600, 1480	~1200
2,6- Dimethoxyph enol	3550-3200 (broad)	~3050	2950-2850	1600, 1470	~1220, 1030
4,4'- Methylenebis (2,6- dimethylphen ol)	3600-3200 (broad)	~3030	2950-2850	1600, 1480	~1210

Table 4: UV-Vis Spectroscopic Data (λmax in nm)

Compound	λmax 1	λmax 2	Solvent
2,6-Dimethylphenol[7]	271	275.5	Alcohol
2,6-Dimethoxyphenol	~275	-	Methanol
4,4'-Methylenebis(2,6-dimethylphenol)	~280	-	Methanol

Table 5: Mass Spectrometry Data (m/z of Major Fragments)

Compound	Molecular Ion (M+)	Key Fragments
2,6-Dimethylphenol[8][9]	122	107 (M-CH₃), 91, 77
2,6-Dimethoxyphenol	154	139 (M-CH₃), 111, 96
4,4'-Methylenebis(2,6-dimethylphenol)	256	135, 121



Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure of the compounds by analyzing the chemical shifts, spin-spin coupling, and integration of proton and carbon nuclei.

Procedure:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[10] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[11]
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300-500 MHz for ¹H NMR).
- Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹H NMR, standard parameters include a pulse angle of 90°, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is used to simplify the spectrum.[12]
- Data Analysis: Process the raw data (Free Induction Decay FID) using Fourier transformation to obtain the NMR spectrum.[13] Analyze the chemical shifts, integration values, and coupling patterns to elucidate the molecular structure.[14]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecules based on their characteristic vibrational frequencies.[15]

Procedure:

- Sample Preparation:
 - Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively,



Attenuated Total Reflectance (ATR) can be used, which requires placing a small amount of the solid directly on the ATR crystal.[15]

- Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[16]
- Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.[17] A background spectrum of the empty sample holder (or pure KBr for pellets) should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to different functional groups (e.g., O-H, C-H, C=C, C-O) by comparing the spectrum to correlation charts.[18]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain information about the electronic transitions and conjugation within the molecules.[19]

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent
 (e.g., ethanol, methanol, or hexane).[20] The concentration should be adjusted to yield an
 absorbance value between 0.1 and 1.0. A blank solution containing only the solvent is also
 prepared.[21]
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[22]
- Data Acquisition: Place the blank solution in the reference beam path and the sample solution in the sample beam path. Scan the absorbance over a range of wavelengths (e.g., 200-400 nm).[21]
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)



Objective: To determine the molecular weight and fragmentation pattern of the compounds, which aids in structural elucidation.[23]

Procedure:

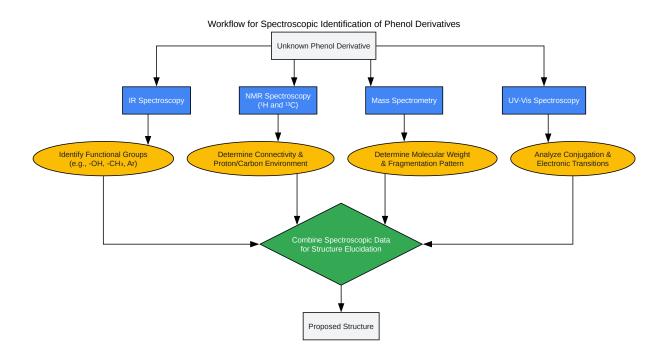
- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).[24]
- Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[25][26]
- Data Acquisition: Introduce the sample into the ion source. The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.[27]
- Data Analysis: Analyze the mass spectrum to identify the molecular ion peak (M+) and the fragmentation pattern. The fragmentation can provide valuable information about the structure of the molecule.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an unknown phenol derivative.





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Caption: Workflow for Spectroscopic Identification.

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